Einecs 305-807-4

Description

Historical Context and Regulatory Landscape within Chemical Inventories

The inclusion of a substance in a chemical inventory is a critical aspect of its regulatory status, indicating its history of commercial availability and defining compliance requirements for its manufacture and importation.

The EINECS inventory was established by the European Commission to list all chemical substances that were commercially available in the European Union market between January 1, 1971, and September 18, 1981. The presence of a substance on this list, identified by an EINECS number, signifies it as an "existing substance." This designation exempts it from the more stringent pre-marketing notification requirements that apply to "new" substances under EU regulations. The assignment of EINECS number 305-807-4 therefore establishes this compound as an existing chemical within the EU, streamlining its regulatory pathway for commercial use.

Beyond the EU, chemical substances are regulated under various national frameworks. In Japan, the primary regulation is the Chemical Substances Control Law (CSCL), with the Inventory of Existing and New Chemical Substances (ENCS) being a key component. chemsafetypro.comchemradar.com

The acidic component of EINECS 305-807-4 is explicitly recognized in Japanese regulations. The "Enforcement Order of the Act on the Assessment of Releases of Specified Chemical Substances in the Environment and the Promotion of Management Improvement" lists 2-[Methyl-[(Z)-octadec-9-enoyl]amino]acetic acid (synonym: Oleoylsarcosine) as substance number (cdlxxiv). japaneselawtranslation.go.jp

Furthermore, the basic component, Oleylamine , is listed on the ENCS inventory with the METI (Ministry of Economy, Trade and Industry) numbers 2-133, 2-185, and 2-176. tcichemicals.com It is also designated as a "Priority Assessment Chemical Substance" under the CSCL, indicating a higher level of scrutiny by Japanese authorities. tcichemicals.com

Current Scientific Research Trajectories on this compound

While direct research on the 1:1 compound this compound is limited in publicly available literature, extensive research has been conducted on its individual components, N-Oleoyl Sarcosine and Oleylamine. The applications of the compound are derived from the well-established functions of these constituents.

The research on N-Oleoyl Sarcosine is predominantly focused on its surfactant and surface-active properties. A primary area of investigation is its use as a corrosion inhibitor for metals. wikipedia.orgatamanchemicals.comatamanchemicals.com Studies show that its molecules form oriented, protective monomolecular films on metal surfaces, shielding them from corrosive agents. wikipedia.orgatamanchemicals.com This property has led to its inclusion in rust-preventing fluids, lubricants, and greases. wikipedia.orgatamanchemicals.com Additionally, its mild surfactant qualities and ability to act as an emulsifier are utilized in personal care products. wikipedia.orgatamanchemicals.com

The scientific research concerning Oleylamine is largely centered on its role in materials science, specifically in the synthesis of nanoparticles. wikipedia.org It functions as both a high-boiling point solvent and a coordinating agent that stabilizes the surface of the nanoparticles, controlling their size and shape. wikipedia.org Its ability to coordinate with metal ions also allows it to influence the kinetics of nanoparticle formation. wikipedia.org Commercially, its primary use is as a surfactant and a chemical intermediate. wikipedia.org

The combination of N-Oleoyl Sarcosine and Oleylamine in this compound brings together the functionalities of an anionic surfactant and corrosion inhibitor with a cationic surfactant precursor, suggesting its utility in formulations requiring emulsification, surface modification, and metal protection.

Properties

CAS No. |

95046-20-1 |

|---|---|

Molecular Formula |

C39H76N2O3 |

Molecular Weight |

621.0 g/mol |

IUPAC Name |

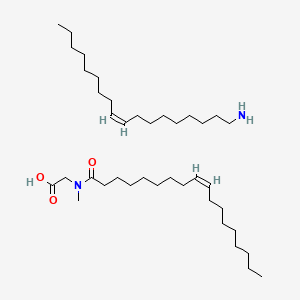

2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid;(Z)-octadec-9-en-1-amine |

InChI |

InChI=1S/C21H39NO3.C18H37N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);9-10H,2-8,11-19H2,1H3/b11-10-;10-9- |

InChI Key |

IYHKPWZZQIXPGH-XEXRUUOTSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN.CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN.CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Directed Chemical Derivatization of Oleoyl Based and Oleylamine Based Structures

Synthetic Routes to N-Oleoyl Sarcosine

N-Oleoyl Sarcosine is an amphiphilic derivative of oleic acid incorporating a sarcosine (N-methylglycine) head group, which imparts surfactant and corrosion-inhibiting properties. researchgate.netwikipedia.org Its synthesis can be approached through several routes, primarily involving the acylation of sarcosine with an oleoyl (B10858665) group.

Precursor Synthesis and Reactivity (e.g., Oleoyl Chloride)

A key precursor for the synthesis of N-Oleoyl Sarcosine is Oleoyl Chloride. This reactive acyl chloride is typically synthesized from oleic acid. Common chlorinating agents used for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or oxalyl chloride. For instance, the reaction of oleic acid with phosphorus trichloride at a controlled temperature (25-33°C, rising to 55°C) yields oleoyl chloride after separation of the phosphorous acid byproduct.

Oleoyl chloride is a highly reactive intermediate due to the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions, making it an effective acylating agent for introducing the oleoyl group into other molecules, such as in the synthesis of esters and amides. Its high reactivity, particularly with water which leads to hydrolysis back to oleic acid and hydrochloric acid, necessitates careful handling in anhydrous conditions.

Optimized Reaction Conditions and Yield Enhancement

The classical method for synthesizing N-Oleoyl Sarcosine is the Schotten-Baumann reaction. wikipedia.org This process involves the addition of Oleoyl Chloride to an aqueous solution of N-methylglycine (sarcosine). To facilitate the reaction and neutralize the liberated hydrochloric acid, the pH is maintained at approximately 10 by the continuous addition of a base, such as sodium hydroxide solution. wikipedia.org While effective for producing fatty acid-free N-Oleoyl Sarcosine, this method is less favored for industrial-scale synthesis due to the high cost of producing the acid chloride precursor and the expense associated with disposing of byproducts like phosphonic acid. wikipedia.org

Alternative, more industrially viable methods have been developed to enhance yield and reduce costs. One such method involves the direct reaction of oleic acid with N-methylglycine and its sodium salt at high temperatures (170°C) for 8 to 10 hours, which proceeds via the elimination of water. wikipedia.org

A more refined approach that allows for milder conditions and improved yields involves the reaction of methyl oleate with sodium N-methylglycinate. wikipedia.org This reaction is conducted at a lower temperature of 120°C for a shorter duration of 3.5 hours, facilitated by the addition of equimolar amounts of sodium methoxide in methanol. wikipedia.org Following the reaction, the product is worked up by absorption in water, acidification with sulfuric acid, and extraction with a solvent like butanone, achieving yields as high as 92.5%. wikipedia.org

| Synthetic Method | Reactants | Key Conditions | Reported Yield |

| Schotten-Baumann | Oleoyl Chloride, N-methylglycine | Aqueous solution, pH 10 (NaOH) | Not specified, but yields fatty acid-free product wikipedia.org |

| Direct Condensation | Oleic Acid, N-methylglycine, Sodium N-methylglycinate | 170°C, 8-10 hours | Not specified wikipedia.org |

| From Methyl Oleate | Methyl Oleate, Sodium N-methylglycinate | 120°C, 3.5 hours, Sodium Methoxide catalyst | 92.5% wikipedia.org |

Synthesis of (Z)-Octadec-9-en-1-amine (Oleylamine)

(Z)-Octadec-9-en-1-amine, commonly known as oleylamine, is an unsaturated fatty amine derived from oleic acid. wikipedia.org It is a versatile chemical used as a surfactant, corrosion inhibitor, and a coordinating agent in the synthesis of nanoparticles. wikipedia.org

Established Industrial and Laboratory Preparations

The primary industrial route for producing fatty amines like oleylamine is the "nitrile process". researchgate.net This multi-step method begins with the reaction of a fatty acid, such as oleic acid, with ammonia at high temperatures (280–360°C) in the presence of a metal oxide catalyst (e.g., alumina or zinc oxide). researchgate.net This step produces the corresponding fatty nitrile (oleonitrile). The intermediate nitrile is then hydrogenated to form the primary amine. researchgate.netgoogle.com This hydrogenation is typically carried out in the liquid phase using hydrogen gas and a nickel or cobalt catalyst, often in the presence of ammonia to suppress the formation of secondary and tertiary amines. google.com

A patented laboratory or specialized synthesis route involves the conversion of oleic acid to oleoyl chloride, which is then reacted with ammonia to form oleamide (B13806). google.com The resulting amide can subsequently be reduced to oleylamine.

More recently, biocatalytic methods have been developed as a milder, more sustainable alternative for laboratory-scale synthesis. These methods utilize a cascade of enzymes to convert fatty acids or even triglycerides directly into fatty amines. researchgate.netnih.govrsc.org One such cascade employs a carboxylic acid reductase (CAR) to convert the fatty acid to an aldehyde, which is then aminated by a transaminase (ω-TA) to yield the primary amine with high conversion rates under mild conditions. researchgate.netrsc.org

| Preparation Method | Starting Material | Key Intermediates/Reagents | Notes |

| Industrial Nitrile Process | Oleic Acid | Ammonia, Metal Oxide Catalyst, Hydrogen, Ni/Co Catalyst | High temperature and pressure process researchgate.netgoogle.com |

| Amide Reduction Route | Oleic Acid | Thionyl Chloride, Ammonia, Reducing Agent | Involves oleoyl chloride and oleamide intermediates google.com |

| Biocatalytic Cascade | Oleic Acid / Triglycerides | Carboxylic Acid Reductase (CAR), Transaminase (TA) | Mild, enzymatic process with high conversion researchgate.netnih.gov |

Catalytic Approaches in Oleylamine Synthesis

Catalysis is fundamental to the efficient synthesis of oleylamine. In the conventional industrial nitrile process, two key catalytic steps are involved. The first is the amination of oleic acid to oleonitrile, which is catalyzed by metal oxides. researchgate.net The second, and most critical, is the catalytic hydrogenation of the oleonitrile intermediate. This step almost exclusively uses heterogeneous catalysts, with Raney Nickel and cobalt-based catalysts being the most common. google.com The reaction is performed under hydrogen pressure, and the presence of ammonia is crucial for maintaining high selectivity towards the primary amine. google.com

The emerging biocatalytic routes represent a completely different catalytic approach. nih.gov Here, the entire transformation is achieved through enzyme catalysis. A carboxylic acid reductase (CAR) enzyme catalyzes the ATP- and NADPH-dependent reduction of the carboxylic acid to an aldehyde. researchgate.net This intermediate is then converted to the final amine product by a transaminase (TA) enzyme, which utilizes an amine donor. researchgate.net This enzymatic cascade allows for the synthesis to occur in one pot under mild, aqueous conditions, avoiding the harsh temperatures, pressures, and reagents of traditional industrial methods. researchgate.netrsc.org

Formation and Stoichiometric Control of the N-Oleoyl Sarcosine-Oleylamine Complex (EINECS 305-807-4)

The compound identified by EINECS number 305-807-4 is the reaction product of N-Oleoyl Sarcosine and Oleylamine. This complex is formed through a straightforward acid-base reaction between the two constituent molecules.

N-Oleoyl Sarcosine possesses a carboxylic acid functional group (-COOH) on its sarcosine head, making it a weak acid. wikipedia.org Oleylamine, with its terminal -NH₂ group, is a primary amine and therefore acts as a base. wikipedia.org When the two compounds are mixed, an exothermic reaction occurs where the acidic proton from the carboxylic acid is transferred to the basic nitrogen atom of the amine. wikipedia.org

This proton transfer results in the formation of an ammonium-carboxylate salt. The product is an ion pair, consisting of the oleylammonium cation and the N-oleoyl sarcosinate anion. Given that there is one acidic site on the N-Oleoyl Sarcosine and one basic site on the oleylamine, the reaction proceeds with a 1:1 stoichiometry.

To ensure the complete formation of the 1:1 complex and to control the stoichiometry, equimolar amounts of N-Oleoyl Sarcosine and Oleylamine are typically reacted. The reaction can be performed neat or in a suitable non-reactive solvent. The formation of the salt is generally spontaneous and driven by the favorable thermodynamics of the acid-base neutralization. The resulting complex combines the properties of both precursors, creating a molecule with a distinct surfactant and physicochemical profile.

Mechanistic Investigations of Complex Formation

The formation of complexes between oleylamine and metal precursors is a critical initial step in many nanoparticle syntheses. Oleylamine's primary amine group acts as an L-type ligand, donating its lone pair of electrons to coordinate with metal ions. acs.org This coordination can alter the form of the metal precursors and influence the kinetics of nanoparticle formation. wikipedia.org In some syntheses, oleylamine forms distinct complex compounds with metal ions, creating metastable secondary precursors that can be decomposed in a controlled manner to yield nanoparticles with specific characteristics. acs.org

Research into the synthesis of cobalt and nickel nanocrystals has revealed a more complex mechanistic role for oleylamine than simple reduction or stabilization. acs.org Studies combining experimental and theoretical approaches have demonstrated that oleylamine can promote the disproportionation of low-valent metal complexes. acs.orgresearchgate.net This mechanism is distinct from a direct reduction pathway and is crucial for controlling the growth of the nanocrystals. acs.org

The interplay between oleylamine and oleic acid, its carboxylic acid counterpart, is also mechanistically significant. The two can form an acid-base complex that serves as a binary capping agent and reductant, offering synergistic control over reaction kinetics and the final morphology of the nanostructures. rsc.org The amine function itself has been identified as essential for controlling the size, shape, and stability of the resulting nanoparticles in solution. researchgate.net

Advanced Characterization of Complex Stoichiometry and Structure

A suite of advanced analytical techniques is employed to characterize the stoichiometry and structure of the complexes formed by oleylamine and the resulting functionalized nanomaterials. Fourier Transform Infrared Spectroscopy (FTIR) is frequently used to confirm the binding of oleylamine to nanoparticle surfaces by identifying characteristic vibrational modes of the amine group and alkyl chain. nih.gov

Thermogravimetric Analysis (TGA) provides quantitative data on the amount of oleylamine bound to the surface, helping to distinguish between monolayer and multilayer coatings. nih.gov This data can be further supported by Small-Angle X-ray Scattering (SAXS) measurements. nih.gov For determining the elemental composition and stoichiometry of the final products, Energy-Dispersive X-ray Spectroscopy (EDS) is a valuable tool, which can confirm the presence of carbon and nitrogen from the oleylamine ligand alongside the metallic components. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic nature of the ligand-surface interaction. Studies on lead sulfide (PbS) quantum dots have shown that amine ligands undergo rapid exchange on the millisecond timescale, indicating a dynamic equilibrium between bound and unbound states. acs.org

The following table summarizes key characterization techniques and their applications in studying oleylamine-based complexes.

| Characterization Technique | Information Obtained | Example Application |

| Fourier Transform Infrared Spectroscopy (FTIR) | Confirms covalent or coordinative binding of oleylamine to surfaces. | Verifying oleylamine capping on CoFe₂O₄ nanoparticles. nih.gov |

| Thermogravimetric Analysis (TGA) | Quantifies the amount of surface-bound ligand; distinguishes between monolayer and multilayer coverage. | Measuring oleylamine coating density on CoFe₂O₄ nanoparticles. nih.gov |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Determines elemental composition and stoichiometry of the final material. | Confirming the Co:Fe ratio (1:2) and the presence of C and N from oleylamine in functionalized nanoparticles. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Investigates the dynamics of ligand exchange on the nanoparticle surface. | Observing the rapid exchange of amine ligands on PbS quantum dots. acs.org |

| Small-Angle X-ray Scattering (SAXS) | Provides information on particle size, shape, and inter-particle structure, including ligand shell effects. | Supporting TGA findings regarding the nature of the oleylamine coating. nih.gov |

Rational Design and Synthesis of Advanced Oleoyl and Oleylamine Derivatives

The rational design and synthesis of oleylamine derivatives are driven by the need to create molecules with tailored properties for specific applications. By chemically modifying the amine headgroup or the central double bond, researchers can fine-tune the molecule's binding affinity, reactivity, and self-assembly behavior.

Development of Structurally Modified Analogues for Targeted Applications

The chemical reactivity of oleylamine's functional groups provides pathways for creating structurally modified analogues. The cis-double bond in the alkyl chain is a particularly useful handle for derivatization. For instance, it can undergo a thiol-ene "click" reaction, which has been used to covalently attach fluorescent probes, such as fluorescein isothiocyanate-bovine serum albumin (FITC-BSA), to oleylamine-capped nanoparticles, thereby creating fluorescent imaging agents. nih.gov

Another advanced application involves the synthesis of amphiphilic copolymers for drug delivery. In one approach, oleylamine is grafted onto a hydrophilic polysaccharide backbone, such as alginate, using a multi-component Ugi reaction. mdpi.com The resulting Alginate-g-Oleylamine derivative is an amphiphilic polymer that can self-assemble into micelles or other nanostructures capable of encapsulating and delivering hydrophobic drugs. mdpi.com Oleylamine is also used to functionalize graphene oxide, acting as both a reducing agent and a surface modifier to create hydrophobic-reduced graphene oxide sheets. researchgate.net

Functional Group Interconversions and Their Impact on Molecular Behavior

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis used to convert one functional group into another, thereby altering the molecule's chemical properties and behavior. imperial.ac.uk The two primary functional groups in oleylamine available for interconversion are the primary amine and the carbon-carbon double bond.

The primary amine can readily react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. guidechem.com This conversion transforms the basic, coordinating amine into a neutral, non-coordinating amide group. This change significantly alters the molecule's ability to bind to metal surfaces and its pH-responsiveness.

The double bond can be hydrogenated to yield the saturated analogue, octadecylamine (stearylamine). This modification changes the geometry of the molecule from a bent shape, due to the cis-double bond, to a linear, flexible chain. This geometric change impacts the packing density of the ligands on a nanoparticle surface, which in turn affects the stability and inter-particle interactions of the colloids. researchgate.net The bent shape of oleylamine is thought to disfavor interdigitation between ligands on adjacent nanoparticles, thus enhancing colloidal stability. researchgate.net Furthermore, the amine group can react with epoxides, a transformation used to passivate specific surface sites on materials like graphene oxide quantum dots, which directly influences their luminescence properties. rsc.org

The table below outlines key functional group interconversions for oleylamine and their consequences.

| Original Functional Group | Reaction Type | Reagents (Examples) | New Functional Group | Impact on Molecular Behavior |

| Primary Amine (-NH₂) | Amidation | Carboxylic Acid, Heat | Amide (-NHCOR) | Loss of basicity; change from coordinating ligand to neutral group. guidechem.com |

| Alkene (C=C) | Hydrogenation (Reduction) | H₂, Pd/C | Alkane (C-C) | Change in geometry from bent to linear; affects ligand packing and colloidal stability. researchgate.net |

| Primary Amine (-NH₂) | Reaction with Epoxide | Epoxide-containing surface | Secondary Amine / Amino alcohol | Passivation of surface functional groups; alters electronic and optical properties of the substrate material. rsc.org |

Academic Research into Advanced Applications and Mechanistic Insights in Material Science and Engineering

Interfacial Science and Surface Activity of Oleoyl-based Compounds

The performance of Sodium Methyl Oleoyl (B10858665) Taurate is fundamentally linked to its behavior at interfaces, where it acts to reduce the free energy between different phases. This surface activity is a cornerstone of its application in advanced material formulations.

Fundamental Adsorption Behavior on Solid-Liquid and Liquid-Liquid Interfaces

Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules in the bulk solution aggregate to form micelles. wikipedia.org At and above the CMC, the interface becomes saturated with surfactant monomers, and the interfacial tension reaches its minimum value. The efficiency of a surfactant is often characterized by its CMC; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles.

Table 1: Interfacial Properties of Anionic Surfactants

| Surfactant | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) |

| Sodium Dodecyl Sulfate (SDS) | 8 x 10⁻³ | ~38 |

| Sodium Methyl Oleoyl Taurate | Varies with conditions | Generally low |

Note: Specific CMC and surface tension values for Sodium Methyl Oleoyl Taurate can vary depending on temperature, pH, and the presence of electrolytes. The table provides a comparative value for a common anionic surfactant.

Role in Modulating Surface Wettability and Energy

The adsorption of Sodium Methyl Oleoyl Taurate onto a solid surface can dramatically alter its wettability, which is a measure of how a liquid spreads across it. Wettability is quantified by the contact angle of a liquid droplet on the surface. measurlabs.com By forming an adsorbed layer, the surfactant can change the surface energy of the substrate.

For instance, on a hydrophobic (oil-wet) surface, the hydrophobic tails of the surfactant can adsorb onto the surface, exposing the hydrophilic headgroups to the aqueous phase. This process can effectively render the surface more hydrophilic (water-wet), reducing the contact angle of water. This mechanism is crucial in applications like enhanced oil recovery and detergency, where altering the wettability of a surface is key to displacing an oily phase. nih.gov

Performance Enhancement in Formulated Systems

The fundamental interfacial properties of Sodium Methyl Oleoyl Taurate translate into tangible performance benefits in complex formulated products, from detergents to personal care items.

Applications in Detergency and Emulsification Systems (e.g., Laundry Formulations)

In detergency, Sodium Methyl Oleoyl Taurate functions through several mechanisms. Its ability to reduce the surface tension of water allows for better wetting of fabrics and penetration into soil. It also facilitates the removal of oily soils by reducing the oil-water interfacial tension and promoting emulsification, where oil droplets are stabilized within the wash water. cosmileeurope.eu The molecule's tolerance to hard water (water containing high levels of calcium and magnesium ions) makes it an effective component in laundry formulations. makingcosmetics.com

As an emulsifier, it is used to create stable mixtures of oil and water. specialchem.com The adsorbed layer of surfactant at the oil-water interface forms a barrier that prevents the oil droplets from coalescing, thus maintaining the integrity of the emulsion. This is critical for the stability and texture of products like creams and lotions.

Interaction Mechanisms with Bio-polymeric Substrates (e.g., Keratin-based Fibers)

The interaction of surfactants with proteins like keratin, the primary component of hair and wool, is complex and involves both electrostatic and hydrophobic forces. manchester.ac.uk Keratin fibers possess a net negative charge at neutral and alkaline pH due to the presence of acidic amino acid residues. nih.gov

As an anionic surfactant, Sodium Methyl Oleoyl Taurate shares the same negative charge as the keratin surface at typical formulation pH levels, which would suggest electrostatic repulsion. However, the primary driving force for interaction is often the hydrophobic attraction between the surfactant's oleoyl tail and non-polar regions on the keratin surface. koreascience.kr This can lead to the adsorption of surfactant molecules onto the fiber. At concentrations below the CMC, individual surfactant molecules may bind to hydrophobic sites. Above the CMC, surfactant micelles can interact with the keratin, potentially leading to solubilization or swelling of the fiber structure. The formation of keratin-surfactant complexes can alter the physical properties of the fibers, for instance, by reducing electrostatic charges (antistatic effect). cosmileeurope.eunih.gov

Rheological Impact on Product Stability and Processing

Rheology is the study of the flow of matter, and for many formulated products, viscosity is a critical parameter for stability, sensory perception, and ease of processing. Sodium Methyl Oleoyl Taurate is known to act as a viscosity builder in formulations. greenagrochem.com

In aqueous solutions, surfactants can self-assemble into various structures, from spherical micelles to elongated, worm-like micelles. The entanglement of these larger, cylindrical micelles is a primary mechanism by which surfactants can significantly increase the viscosity of a solution. The transition from spherical to worm-like micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. researchgate.net The ability of Sodium Methyl Oleoyl Taurate to enhance viscosity contributes to the desired texture and stability of products like shampoos and body washes, preventing the settling of suspended particles and improving the user experience. specialchem.comnih.gov

Table 2: Summary of Functional Properties

| Property | Mechanism | Impact in Formulated Systems |

| Surface Tension Reduction | Adsorption at air-water and oil-water interfaces. | Enhanced wetting, foaming, and cleaning. |

| Emulsification | Forms a stabilizing film around oil droplets. | Creates stable oil-in-water emulsions for creams and lotions. |

| Wettability Alteration | Adsorbs on solid surfaces, changing their surface energy. | Aids in soil removal from fabrics and other surfaces. |

| Viscosity Modification | Formation of entangled micellar structures. | Thickens formulations, improving stability and texture. |

Corrosion Inhibition Efficacy and Mechanism of Oleoyl Hydrazide and its Derivatives

The study of oleoyl hydrazide and its related derivatives has revealed their significant potential as corrosion inhibitors, particularly for mild steel in acidic environments. scielo.org.zascielo.org.za This section delves into the academic research that has explored their effectiveness and the underlying mechanisms of their protective action. The investigation into these compounds is driven by the need for effective, and often environmentally friendlier, alternatives to traditional corrosion inhibitors. scielo.org.za

Design and Evaluation of Oleoyl Hydrazide and Related Derivatives as Corrosion Inhibitors

The effectiveness of corrosion inhibitors is intrinsically linked to their molecular structure. Researchers have synthesized and evaluated a variety of hydrazide derivatives to understand how different functional groups and structural modifications influence their inhibitive properties. For instance, the introduction of various electron-donating atoms like nitrogen and oxygen, or groups such as methyl and hydroxyl, has been a key area of investigation. nih.gov

Studies have consistently shown that the inhibition efficiency of hydrazide derivatives increases with their concentration. scielo.org.zamdpi.com For example, certain novel hydrazide derivatives have demonstrated high inhibition performance, reaching up to 96% and 84% at an optimal concentration of 50 mM. mdpi.com Similarly, another study reported a maximum inhibition efficiency of 97.8% at a concentration of 200 ppm for a specific hydrazide derivative. mdpi.com The temperature of the corrosive environment also plays a crucial role, with some studies indicating that inhibition efficiency increases with temperature, suggesting a chemical adsorption mechanism. mdpi.com

The design of these inhibitor molecules often focuses on creating structures with multiple adsorption centers, such as nitrogen and oxygen atoms, and aromatic rings. These features enhance the molecule's ability to adsorb onto the metal surface, forming a protective barrier against the corrosive medium. nih.gov The length of alkyl chains in the hydrazide derivatives can also impact their performance, with longer chains sometimes leading to increased inhibition. scielo.org.za

The evaluation of these compounds typically involves gravimetric (weight loss) measurements and various electrochemical techniques. nih.gov Weight loss measurements have confirmed that even at low concentrations, such as 1.0×10⁻³M, these compounds can have an excellent inhibiting effect. researchgate.net The consistency between the results obtained from different evaluation methods, such as weight loss and electrochemical tests, reinforces the reliability of the findings. researchgate.net

Table 1: Inhibition Efficiency of Various Hydrazide Derivatives

| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) |

|---|---|---|---|

| Hydrazone Derivative (HYD-1) | 50 mM | Not Specified | 96 |

| Hydrazone Derivative (HYD-2) | 50 mM | Not Specified | 84 |

| 2-(2-methoxybenzylidene) hydrazine-1-carbothioamide (MBHCA) | 200 ppm | Not Specified | 97.8 |

| Azelaic acid dihydrazide | 5 x 10⁻³ M | 30 | 93 |

| 3-pyridinecarboxaldehyde thiosemicarbazone | 10⁻² M | 30 | 94 |

| N′-[(4-methyl-1H-imidazole-5-yl) methylidene]-2-(naphthalen-2-yloxy) acetohydrazide (IMNH) | Not Specified | Increased with Temp. | Good |

| N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide (DMHB) in 0.5 M H₂SO₄ | 30 mM | 30 | 86 |

| N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide (DMHB) in 0.5 M HCl | 30 mM | 30 | 81 |

Electrochemical and Spectroscopic Investigations of Inhibitor Adsorption

Electrochemical techniques are fundamental in elucidating the mechanism of corrosion inhibition. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are widely used to study the behavior of oleoyl hydrazide and its derivatives at the metal-solution interface. researchgate.netnih.gov

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the protective film formed by the inhibitors. nih.gov The results of EIS studies typically show that the presence of the inhibitor leads to an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). nih.gov The increase in Rct indicates a greater resistance to the corrosion process, while the decrease in Cdl suggests the formation of an adsorbed layer that displaces water molecules and other corrosive species from the metal surface. nih.gov

The adsorption of these inhibitor molecules on the metal surface is a key aspect of their function. Investigations have shown that this adsorption often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the surface. mdpi.comresearchgate.net In some cases, the Temkin adsorption isotherm has also been observed. nih.govmdpi.com The nature of the adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. mdpi.com

Spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), have been employed to confirm the formation of a protective film on the metal surface. nih.govmdpi.com These methods provide direct evidence of the interaction between the inhibitor molecules and the metal, further substantiating the proposed inhibition mechanisms. mdpi.com

Table 2: Electrochemical Parameters for Mild Steel in the Presence of Hydrazide Derivatives

| Parameter | Uninhibited Solution | Inhibited Solution | Implication |

|---|---|---|---|

| Corrosion Current (Icorr) | Higher | Lower | Reduced corrosion rate |

| Charge Transfer Resistance (Rct) | Lower | Higher | Increased resistance to corrosion |

| Double-Layer Capacitance (Cdl) | Higher | Lower | Formation of a protective adsorbed layer |

Theoretical Correlations of Molecular Structure with Inhibition Performance

In addition to experimental studies, theoretical approaches, particularly quantum chemical calculations and molecular dynamics simulations, have become invaluable tools for understanding the relationship between the molecular structure of inhibitors and their performance. researchgate.netechemcom.com These computational methods provide insights into the electronic properties of the inhibitor molecules and their interactions with the metal surface at an atomic level. researchgate.net

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to determine various molecular parameters. nih.govresearchgate.net These include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), dipole moment (μ), and the fraction of electrons transferred (ΔN). nih.govresearchgate.net

A higher E_HOMO value is associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency. echemcom.com Conversely, a lower E_LUMO value indicates a greater ability to accept electrons from the metal surface. echemcom.com A smaller energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface. researchgate.net The fraction of electrons transferred (ΔN) can also predict the direction of the electron transfer between the inhibitor and the metal surface. echemcom.com

Molecular dynamics simulations can model the adsorption of inhibitor molecules on a metal surface, providing a visual representation of the protective film. echemcom.com These simulations can also calculate the interaction and binding energies between the inhibitor and the metal, with higher negative values indicating stronger and more stable adsorption. echemcom.com

These theoretical studies have shown a strong correlation between the calculated quantum chemical parameters and the experimentally observed inhibition efficiencies. echemcom.com They have confirmed that the presence of heteroatoms (like N and O) and π-electrons in the molecular structure of hydrazide derivatives are crucial for their effective adsorption and corrosion inhibition. researchgate.net By providing a deeper understanding of the inhibition mechanism at the molecular level, these theoretical approaches can guide the design of new and more effective corrosion inhibitors. researchgate.net

Table 3: Quantum Chemical Parameters and Their Correlation with Inhibition Efficiency

| Quantum Chemical Parameter | Significance in Corrosion Inhibition | Correlation with Higher Inhibition Efficiency |

|---|---|---|

| E_HOMO (Highest Occupied Molecular Orbital Energy) | Electron donating ability | Higher value |

| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Electron accepting ability | Lower value |

| ΔE (Energy Gap = E_LUMO - E_HOMO) | Reactivity of the molecule | Smaller value |

| μ (Dipole Moment) | Polarity of the molecule | Higher value can increase adsorption |

| ΔN (Fraction of Electrons Transferred) | Tendency of electron donation to the metal | Positive value indicates electron donation |

Environmental Behavior and Biogeochemical Cycling of Oleoyl Based Compounds

Environmental Distribution and Transport Processes

The distribution and movement of oleoyl-based compounds in the environment are governed by their partitioning behavior between different environmental media and their potential for long-range transport.

The partitioning of oleoyl-based compounds is largely influenced by their lipophilic nature. Oleamide (B13806), a primary amide of oleic acid, exhibits a high octanol-water partition coefficient (log Pow) of 6.48, indicating a strong tendency to associate with organic matter in soil and sediment rather than dissolving in water. This suggests that in aquatic environments, these compounds would predominantly be found in the sediment and suspended organic particles. Their low water solubility further limits their mobility in the aqueous phase.

In soil environments, the adsorption and mobility of amides are influenced by soil properties such as organic carbon content and clay fraction. Generally, amides show increased adsorption in soils with higher organic matter. This suggests that oleoyl-based compounds are likely to be retained in the upper soil layers, with limited potential for leaching into groundwater, especially in soils rich in organic content.

| Property | Value | Implication for Environmental Partitioning |

| Log Pow (Oleamide) | 6.48 | High potential for sorption to organic matter in soil and sediment. |

| Water Solubility (Oleamide) | Low | Limited mobility in aquatic systems. |

| Soil Adsorption | Positively correlated with organic matter content | Retention in topsoil, reducing leaching potential. |

This table presents key partitioning properties of oleamide as a proxy for oleoyl-based compounds and their environmental implications.

Microbial and Abiotic Transformation Pathways

Once released into the environment, oleoyl-based compounds are subject to various transformation processes, including biodegradation, photolysis, and hydrolysis, which determine their persistence and the nature of their degradation products.

Biodegradation is a primary pathway for the breakdown of fatty acid amides in the environment. The central mechanism for the degradation of oleamide is enzymatic hydrolysis, primarily mediated by the enzyme fatty acid amide hydrolase (FAAH). nih.gov This enzyme catalyzes the cleavage of the amide bond, breaking down oleamide into oleic acid and ammonia. nih.govnih.gov Both of these breakdown products are readily metabolized by a wide range of organisms in the environment.

| Transformation Pathway | Key Enzyme/Process | Primary Degradation Products | Environmental Significance |

| Biodegradation | Fatty Acid Amide Hydrolase (FAAH) | Oleic acid, Ammonia | Primary and efficient removal mechanism in biota. |

| Hydrolysis (in vivo) | Enzymatic | Oleic acid, Ammonia | Important breakdown pathway upon ingestion by organisms. |

This table summarizes the key transformation pathways for oleamide, a representative oleoyl-based compound.

Abiotic degradation processes also contribute to the transformation of oleoyl-based compounds. The unsaturated nature of the oleoyl (B10858665) group (a carbon-carbon double bond) makes it susceptible to photolytic degradation, particularly through reactions with atmospheric oxidants like ozone and hydroxyl radicals. The ozonolysis of oleic acid at the air-water interface has been shown to cleave the double bond, leading to the formation of smaller, more water-soluble compounds such as nonanoic acid and azelaic acid. nih.gov A similar photo-oxidative cleavage would be expected for oleoyl-based compounds, representing a significant atmospheric degradation pathway.

Hydrolysis of the amide bond can also occur abiotically, although this process is generally slower than enzymatic hydrolysis. In simulated gastrointestinal fluids, significant hydrolysis of oleamide to oleic acid has been observed, particularly in the presence of bile salts which act as emulsifiers. In the broader environment, the rate of abiotic hydrolysis would be dependent on pH and temperature, but is generally considered a less significant degradation pathway compared to microbial action.

Bioavailability and Ecosystem Exposure Pathways

Studies on oleamide have shown that it can be absorbed in the small intestine, suggesting that it is bioavailable to organisms upon ingestion. nih.gov Once absorbed, it can be transported in the bloodstream, often bound to proteins like albumin. nih.gov

A significant route of environmental exposure stems from the use of oleamide as a slip agent in plastics. It can migrate from packaging materials into food and beverages, leading to dietary exposure for humans and other organisms. researchgate.net Monitoring studies have detected oleamide in various consumer products, indicating a widespread, low-level exposure.

Within ecosystems, the high log Pow of oleamide suggests a potential for bioaccumulation in the fatty tissues of organisms. Trophic transfer, the movement of a substance up the food chain, is a possible pathway for the biomagnification of persistent lipophilic compounds. While specific studies on the trophic transfer of oleamide are limited, the general principles of fatty acid transfer in aquatic food webs suggest that if these compounds persist in lower trophic level organisms, they can be transferred to predators.

| Exposure Pathway | Description |

| Dietary Intake | Ingestion of food and beverages contaminated through migration from packaging materials. researchgate.net |

| Sediment/Soil Exposure | Direct contact and ingestion of contaminated soil and sediment by benthic organisms and soil fauna. |

| Trophic Transfer | Movement up the food chain from smaller organisms to larger predators. |

This table outlines the primary ecosystem exposure pathways for oleoyl-based compounds.

Methodologies for Assessing Environmental Exposure

The assessment of environmental exposure to oleoyl-based compounds involves a multi-faceted approach, combining analytical detection methods with environmental fate and transport modeling. These methodologies are crucial for estimating the concentration of these substances in various environmental media, such as water, soil, and air, and subsequently, the potential for exposure to ecological receptors.

Analytical Methods:

The accurate quantification of oleoyl-based compounds in environmental samples is fundamental to exposure assessment. Due to the complexity of environmental matrices, sophisticated analytical techniques are often required. High-Performance Liquid Chromatography (HPLC) coupled with detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) has been effectively used for the direct determination of fatty acids and their derivatives. For instance, HPLC-CAD has demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ) for various fatty acids, making it a sensitive method for environmental analysis.

For fatty amines and amides, which are structurally related to the components of Einecs 305-807-4, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. Derivatization is often a necessary step in these analyses to improve the volatility and chromatographic behavior of these polar compounds, thereby enhancing detection sensitivity.

A summary of analytical techniques is presented in the table below.

| Analytical Technique | Target Analytes | Key Features |

| HPLC-CAD | Fatty Acids | Direct analysis, good linearity, low LOD and LOQ. |

| LC-APCI-MS | Primary Fatty Acid Amides | High sensitivity, omits the need for derivatization. |

| GC-MS | Fatty Amines | Requires derivatization, provides structural information. |

| LC-MS | Fatty Amines | High sensitivity and selectivity, suitable for complex matrices. |

Environmental Fate and Transport Modeling:

In the absence of extensive monitoring data, environmental fate and transport models are invaluable tools for predicting the distribution and concentration of chemicals in the environment. Models such as the Equilibrium Criterion (EQC) model can be used to predict the environmental compartment in which a substance is likely to accumulate. For many organic compounds, including amide herbicides which share some structural similarities with oleoyl amides, the soil is predicted to be the primary reservoir.

Multimedia mass balance models, like the Risk Assessment IDentification And Ranking (RAIDAR) model, integrate chemical properties and release information to estimate environmental fate, exposure, and potential risks. These models are instrumental in high-throughput screening and priority setting for chemical risk assessment. The transport of these substances is influenced by factors such as their water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Ecological Risk Assessment Frameworks

Ecological Risk Assessment (ERA) provides a systematic process to evaluate the potential adverse effects of chemical stressors on ecosystems. A prominent example of a comprehensive ERA framework is the Ecological Risk Classification of Organic Substances (ERC) developed by Environment and Climate Change Canada. canada.ca This framework is a risk-based approach that utilizes multiple metrics for both hazard and exposure, employing a weight-of-evidence approach to classify the potential ecological risk of organic substances. canada.cacanada.ca

The ERC framework was utilized in the screening assessment of the Fatty Acids and Derivatives Group under the Canadian Chemicals Management Plan (CMP). canada.cacanada.ca The assessment concluded a low risk of harm to the environment from the substances in this group based on the available lines of evidence. canada.ca

Hazard and Exposure Metrics in the ERC Framework:

The ERC approach establishes hazard and exposure profiles for each substance by integrating empirical and modeled data. canada.ca A risk matrix is then used to assign a level of potential concern (low, moderate, or high) based on these profiles. canada.ca

The table below outlines the key metrics considered within the ERC framework for both hazard and exposure assessment.

| Assessment Component | Metrics Considered |

| Hazard Profile | Mode of toxic action, Chemical reactivity, Food web-derived internal toxicity thresholds, Bioavailability, Chemical and biological activity. canada.ca |

| Exposure Profile | Potential emission rate, Overall persistence, Long-range transport potential. canada.ca |

This structured approach allows for a transparent and scientifically robust evaluation of the potential ecological risks posed by a wide range of organic substances, including oleoyl-based compounds. The integration of various lines of evidence increases the confidence in the final risk classification.

Computational Chemistry and Theoretical Modeling of Oleoyl and Oleylamine Compounds

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are employed to study the fundamental electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. For a molecule like oleylamine, these studies can elucidate how it interacts with metal precursors and nanoparticle surfaces.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to understand the adsorption and binding of ligands, including amines, onto various surfaces. DFT studies can predict the possibility of both molecular and dissociative adsorption of molecules on metal oxide surfaces. researchgate.net

In the context of oleylamine, DFT calculations are instrumental in determining adsorption energies on different nanoparticle facets. researchgate.net This information is critical for explaining the role of oleylamine in controlling the morphology of nanocrystals. osti.gov For instance, the preferential adsorption of oleylamine onto specific crystal planes can dictate the growth rate of those planes, leading to anisotropic structures like nanorods. osti.govresearchgate.net DFT can also be used to model the interaction between the amine headgroup of oleylamine and surface atoms, providing insights into the strength and nature of the ligand-nanoparticle bond. researchgate.net

Table 1: Representative Parameters in DFT Calculations for Amine Adsorption

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Functional | Approximates the exchange-correlation energy | PBE, B3LYP, PW91 |

| Basis Set | Set of functions to represent electronic wavefunctions | 6-31G*, LANL2DZ, Plane-wave basis sets |

| Adsorption Energy (E_ads) | Energy change upon ligand binding to a surface | Calculated as E_total - (E_surface + E_ligand) |

| System Model | Representation of the interacting system | Slab models for surfaces, cluster models |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic character. youtube.com

For oleylamine, the HOMO is primarily localized on the nitrogen atom's lone pair of electrons. This high-energy orbital makes oleylamine an effective electron donor, allowing it to act as a Lewis base, a nucleophile, and a coordinating ligand for metal ions. youtube.com The interaction between the HOMO of oleylamine and the LUMO of a metal precursor is a critical step in the nucleation and growth of nanoparticles. libretexts.org By donating electrons from its HOMO, oleylamine can reduce metal ions and stabilize the resulting nanoparticle surfaces. FMO analysis helps in understanding and predicting these reaction pathways, explaining why oleylamine is an effective agent in nanoparticle synthesis. youtube.comlibretexts.org

Table 2: Frontier Molecular Orbital (FMO) Theory Concepts

| Orbital | Role in Reactivity | Implication for Oleylamine |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron donor (nucleophile, Lewis base); Localized on the nitrogen lone pair. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor (electrophile, Lewis acid); Typically a high-energy antibonding orbital. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Molecular Simulation Techniques

While quantum mechanics provides detailed electronic information, molecular simulation techniques like Molecular Dynamics (MD) are used to study the behavior of larger systems over time. These methods are ideal for investigating phenomena such as interfacial adsorption and self-assembly.

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules at interfaces. ulisboa.ptnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD can model the dynamic processes of surfactant adsorption onto surfaces. nih.govmdpi.com All-atom (AA) MD simulations, using force fields like the General AMBER Force Field (GAFF), can be employed to predict interfacial tensions and the structure of adsorbed layers. rsc.org

In the case of oleylamine, MD simulations can model its adsorption at liquid-solid or liquid-vapor interfaces. ulisboa.pt These simulations provide detailed information on the orientation of oleylamine molecules at the surface, the density profile of the adsorbed layer, and the interaction energies between the amine and the surface. youtube.com This is crucial for understanding how oleylamine forms a stabilizing layer on nanoparticles, preventing their aggregation. rsc.org The simulations can reveal how the long alkyl chains of oleylamine molecules interdigitate and pack at the interface, creating a protective barrier. wikipedia.orgyoutube.com

Oleylamine and other amphiphilic molecules can spontaneously form ordered structures in solution, a process known as self-assembly. tandfonline.comresearchgate.net This can lead to the formation of micelles, vesicles, or other aggregates. Molecular simulations are well-suited to predict and analyze these self-assembly and aggregation phenomena.

MD simulations can be used to determine the critical aggregation concentration (CAC), which is the concentration above which self-assembly begins to occur. tandfonline.com By simulating a system of oleylamine molecules in a solvent, researchers can observe the spontaneous formation of aggregates and analyze their structure and stability. These simulations can also shed light on how factors like solvent, temperature, and the presence of other molecules influence the self-assembly process. mdpi.comresearchgate.net This predictive capability is valuable for applications where the controlled self-assembly of oleylamine-functionalized nanoparticles is desired. tandfonline.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the activity or properties of a chemical compound based on its molecular structure. researchgate.netmdpi.com These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties.

For a compound like oleylamine, a QSAR or QSPR model could be developed to predict various properties relevant to its function, such as its binding affinity to different metal surfaces, its effectiveness as a size/shape control agent, or its impact on the stability of a nanoparticle colloid.

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A set of molecules similar to oleylamine (e.g., other long-chain amines) with known experimental data for a specific activity or property is compiled.

Molecular Descriptor Calculation: For each molecule, a range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices (e.g., Wiener index, connectivity indices), and quantum-chemical descriptors derived from methods like DFT. researchgate.netmdpi.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

While specific QSAR/QSPR studies focused exclusively on oleylamine are not extensively documented, the established methodologies could be readily applied to predict its behavior and guide the design of new surfactant molecules with enhanced properties. researchgate.net

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Models

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |

| Topological | Wiener Index, Balaban Index, Connectivity Indices | Molecular branching and connectivity |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electronic structure and reactivity |

Development of Predictive Models for Environmental Fate Parameters

The environmental fate of long-chain aliphatic amines, a class that includes oleylamine, is influenced by their tendency to sorb to solids and their potential for bioaccumulation. When released into aquatic environments, these compounds are likely to bind to suspended and dissolved solids, potentially leading to their deposition in bed sediment canada.ca. While they are not expected to persist in water, soil, or sediment, their bioaccumulation potential is a function of their alkyl chain length, with those having C14 and longer chains exhibiting a high potential to bioaccumulate canada.ca.

QSAR models for environmental endpoints are developed by establishing a mathematical relationship between the molecular structure of a chemical and its observed environmental property. These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For long-chain aliphatic amines and their derivatives, relevant descriptors often include hydrophobicity (log Kow), molecular weight, and parameters related to their molecular shape and electronic properties.

The development of robust QSAR models is guided by principles established by the Organisation for Economic Co-operation and Development (OECD), which emphasize a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. Open-source platforms like OPERA provide access to curated datasets and pre-built QSAR models for various environmental endpoints, aiding in the regulatory assessment of chemicals nih.gov.

Table 1: Key Molecular Descriptors in QSAR Models for Environmental Fate Prediction

| Descriptor Category | Specific Descriptor Example | Relevance to Oleoyl (B10858665)/Oleylamine Compounds |

| Hydrophobicity | Log Kow (Octanol-Water Partition Coefficient) | Indicates the tendency of the compound to partition from water into organic matter, influencing bioaccumulation and sorption to sediment. |

| Topological | Molecular Connectivity Indices | Describe the branching and shape of the molecule, which can affect its interaction with biological membranes and environmental matrices. |

| Quantum Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's susceptibility to oxidation, a potential degradation pathway in the environment. |

| Constitutional | Molecular Weight | A fundamental property that correlates with various physical properties and can influence transport and diffusion rates. |

Computational Screening for Novel Functional Analogues

Computational screening is a powerful tool for the discovery of novel functional analogues of oleoyl and oleylamine compounds with enhanced or specific properties for various industrial applications. This in silico approach allows for the rapid evaluation of large virtual libraries of candidate molecules, prioritizing the most promising ones for synthesis and experimental testing.

A significant application of oleylamine and its derivatives is in the field of corrosion inhibition, particularly for protecting metallic equipment in the oil and gas industry nih.govmdpi.comresearchgate.net. The effectiveness of these compounds as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment nih.govmdpi.com. The long aliphatic chain of oleylamine contributes to the formation of a dense hydrophobic barrier, while the amine head group interacts with the metal surface.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to study the interaction between potential inhibitor molecules and metal surfaces mdpi.com. These methods can elucidate the adsorption mechanism, predict the binding energy, and identify the optimal molecular structures for effective corrosion inhibition mdpi.com.

The computational screening process for novel corrosion inhibitors derived from oleylamine typically involves the following steps:

Generation of a Virtual Library: A diverse set of virtual molecules is created by modifying the structure of oleylamine. These modifications can include altering the length and saturation of the alkyl chain, introducing additional functional groups, or creating gemini surfactants with multiple oleylamine moieties mdpi.com.

Calculation of Molecular Descriptors: For each molecule in the virtual library, a range of quantum chemical and physical descriptors are calculated. These descriptors are chosen to be relevant to the molecule's ability to act as a corrosion inhibitor.

In Silico Evaluation: The virtual molecules are then ranked based on their calculated properties. For instance, a higher HOMO energy and a lower LUMO (Lowest Unoccupied Molecular Orbital) energy can indicate a greater tendency for the molecule to donate electrons to the metal surface and accept electrons from it, respectively, which is a key mechanism in corrosion inhibition mdpi.com.

Prioritization for Synthesis: The most promising candidates from the computational screening are then selected for synthesis and experimental validation of their corrosion inhibition efficiency.

Table 2: Quantum Chemical Descriptors for a Hypothetical Computational Screening of Oleylamine-based Corrosion Inhibitors

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Oleylamine | -5.8 | 1.2 | 7.0 | 1.5 |

| Analogue A | -5.6 | 1.0 | 6.6 | 2.1 |

| Analogue B | -6.0 | 1.5 | 7.5 | 1.3 |

| Analogue C | -5.5 | 0.9 | 6.4 | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Through such computational approaches, the design and development of novel oleoyl and oleylamine derivatives with tailored functionalities can be significantly accelerated, leading to the creation of more effective and environmentally benign industrial chemicals.

Advanced Analytical Methodologies for Oleoyl Based Research

Hyphenated Chromatographic and Mass Spectrometric Approaches (e.g., GC-MS, LC-MS/MS)

Hyphenated chromatography-mass spectrometry techniques are the cornerstone for the quantification of OEA, particularly in biological matrices where it is present in low abundance. frontiersin.org These methods offer high selectivity and sensitivity, allowing for the differentiation of OEA from other structurally similar N-acylethanolamines (NAEs).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For OEA analysis, a derivatization step is typically required to increase its volatility. wikipedia.org The most common approach involves the conversion of OEA to its trimethylsilyl (B98337) (TMS) ether derivative. wikipedia.org This derivatization prevents the thermal degradation of the ethanolamide moiety into an oxazoline (B21484) derivative during injection into the gas chromatograph. wikipedia.org Electron ionization (EI)-GC/MS methods have been developed for the accurate quantification of OEA, for instance, in model organisms like C. elegans. frontiersin.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for the analysis of OEA and other endocannabinoids in biological fluids due to its high specificity and sensitivity, often without the need for derivatization. wikipedia.orgnih.gov This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Several LC-MS/MS methods have been developed and validated for the quantification of OEA in various matrices, including rat plasma and brain tissue. usp.brosaka-u.ac.jp These methods often utilize a liquid-liquid extraction step for sample preparation. usp.br A common approach involves the use of a C18 reverse-phase column for chromatographic separation with a gradient mobile phase. osaka-u.ac.jp Detection is typically achieved using electrospray ionization (ESI) in the positive ion mode, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.govnih.gov For instance, the transition of m/z 326 > 62 is often monitored for OEA. nih.gov

To address the challenge of quantifying an endogenous analyte, stable isotope-labeled internal standards, such as d4-oleoylethanolamide, are employed. usp.br Furthermore, the use of ¹³C-labeled OEA allows for the differentiation between endogenous and exogenously administered compounds. usp.br

Table 1: Exemplary LC-MS/MS Method Parameters for OEA Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Instrumentation | Agilent 1100-LC system coupled to an MS detector Ion-Trap XCT | mdpi-res.com |

| Column | XDB Eclipse C18 (50 × 4.6 mm ID, 1.8 μm, Zorbax) | mdpi-res.com |

| Mobile Phase A | Water with 0.25% acetic acid and 5 mM ammonium (B1175870) acetate | mdpi-res.com |

| Mobile Phase B | Methanol with 0.25% acetic acid and 5 mM ammonium acetate | mdpi-res.com |

| Gradient | 85% to 90% B in 2.5 min | mdpi-res.com |

| Flow Rate | 1.5 ml/min | mdpi-res.com |

| Column Temperature | 40°C | mdpi-res.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | mdpi-res.com |

| Capillary Voltage | 3.5 kV | mdpi-res.com |

| Drying Gas (N₂) Flow | 12 l/min | mdpi-res.com |

| Drying Gas Temp. | 350°C | mdpi-res.com |

Spectroscopic Fingerprinting and Structural Elucidation (e.g., NMR, FTIR, Raman Spectroscopy)

Spectroscopic techniques are indispensable for the structural confirmation of synthesized OEA and for probing its molecular characteristics.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides a vibrational fingerprint of the molecule, identifying characteristic functional groups. acs.org In the FTIR spectrum of OEA, key absorption bands include those corresponding to the N-H and O-H stretching vibrations, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, and the C=C stretching vibration of the oleoyl (B10858665) chain. escholarship.org FTIR has been used to characterize the synthesis of OEA and its derivatives. acs.orgescholarship.org

Raman Spectroscopy: Raman spectroscopy offers complementary vibrational information to FTIR and is particularly useful for studying non-polar bonds and for measurements in aqueous solutions. s-a-s.org While detailed spectral assignments for OEA are not extensively published, the Raman spectra of related unsaturated fatty acids and amides have been studied. nih.govs-a-s.org Key bands would be expected for the C=C stretching mode (around 1655 cm⁻¹), various CH₂ bending and twisting modes, and the C-N stretching mode. nih.gov The technique can be applied to study the structural differences between saturated and unsaturated fatty acid derivatives. s-a-s.org Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that could be applied for the detection of OEA at very low concentrations. frontiersin.orgnih.gov

In Situ and Operando Analytical Techniques for Studying Interfacial Behavior

The amphiphilic nature of OEA drives its self-assembly at interfaces, a behavior crucial for its biological function and for its application in formulations like liquid crystals. nih.gov In situ techniques are vital for studying these dynamic interfacial processes.

In situ hybridization and immunohistochemistry have been employed to study the effects of OEA in biological systems, for example, to show that systemic OEA administration enhances the expression of neuropeptides like oxytocin (B344502) in specific brain regions. researchgate.netnih.gov These techniques allow for the localization of molecular changes within the cellular and tissue context.

The self-assembly of OEA in aqueous environments to form lyotropic liquid crystals has been investigated using techniques like small-angle X-ray scattering (SAXS) combined with cross-polarized optical microscopy. nih.gov These studies have revealed the formation of complex cubic phases, which are influenced by factors such as water content and the presence of other molecules like arginine. nih.gov Such in situ characterization is essential for the design of OEA-based drug delivery systems. nih.gov

While in situ methods provide a snapshot of the system under specific conditions, operando analytical techniques, which involve the simultaneous measurement of properties while the system is under working conditions, are less reported for OEA. acs.org The development of operando methods, such as operando spectroscopy, could provide deeper insights into the dynamic changes in OEA's interfacial behavior during processes like membrane interaction or enzymatic degradation. researchgate.net

Method Validation and Quality Assurance in Complex Matrices

The accurate quantification of OEA, especially in clinical and biological research, mandates rigorous method validation and quality assurance protocols to ensure the reliability of the data. osaka-u.ac.jp

Method Validation: For LC-MS/MS methods, validation typically assesses linearity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision (intra- and inter-day), specificity, and recovery. usp.br Given that OEA is an endogenous compound, a key challenge is the preparation of analyte-free matrices for calibration standards. osaka-u.ac.jp Approaches to address this include the use of surrogate matrices, background subtraction, or the use of stable isotope-labeled standards. osaka-u.ac.jp For example, a validated LC-MS/MS method for OEA in human plasma demonstrated acceptable accuracy and precision with an LLOQ of 0.5 ng/mL.

Table 2: Validation Parameters for an LC-MS Method for OEA in Rodent Brain

| Parameter | Result | Reference |

|---|---|---|

| Linearity (OEA) | 5 to 500 ng/mL | osaka-u.ac.jp |

| LLOQ (OEA) | 0.6 ng/mL | |

| Recovery (OEA) | 98.5% to 102.2% | |

| Intra-day Precision | < 15% | |

| Inter-day Precision | < 15% | |

| Intra-day Accuracy | < 15% | |

| Inter-day Accuracy | < 15% |

Quality Assurance: Quality assurance practices are essential to prevent contamination and ensure the integrity of results. This includes the use of high-purity solvents and reagents, proper cleaning of glassware to avoid contamination from external sources of fatty acid ethanolamides, and regular performance checks of analytical instrumentation. acs.org For instance, it has been reported that some laboratory glassware can be a source of palmitoylethanolamide (B50096) (PEA) contamination, highlighting the need for careful blank analysis during method development and routine sample processing. Quality control (QC) samples at multiple concentration levels are typically included in each analytical run to monitor the performance of the assay. researchgate.net

Future Research Directions and Interdisciplinary Prospects

Emerging Applications in Sustainable Chemistry and Biotechnology

The foundation of N-acyl amino acid surfactants in renewable raw materials positions them as key players in the advancement of sustainable chemistry. whiterose.ac.uk Future research is increasingly focused on green and efficient synthesis routes to minimize environmental impact.

Enzymatic and Fermentation Synthesis: While chemical synthesis, such as the Schotten-Baumann condensation, is currently dominant, it often involves harsh conditions and produces by-products. researchgate.net A significant future direction is the refinement of biosynthesis methods. researchgate.net Enzymatic synthesis, using enzymes like lipases and proteases, offers milder reaction conditions and is pollution-free, though yields are currently a challenge. researchgate.netbbwpublisher.com Research into novel, robust enzymes and optimized reaction conditions is crucial. nih.gov Furthermore, fermentation methods, potentially using engineered microorganisms, present a highly promising route for low-cost, environmentally friendly, and scalable production from sustainable feedstocks like cellulosic carbohydrates. bbwpublisher.comresearchgate.netnih.gov

Biotechnological Applications: In biotechnology, the biocompatibility and low toxicity of these surfactants are advantageous. researchgate.netacademie-sciences.fr They are being explored for applications in drug delivery systems, where they can act as encapsulating agents. academie-sciences.fr Future research will likely delve into their use in creating specialized vesicles and liposomes for targeted drug and gene delivery. academie-sciences.fr Their antimicrobial properties also suggest potential for developing new, biocompatible preservatives for pharmaceutical and cosmetic formulations. academie-sciences.fr

Table 1: Comparison of Synthesis Methods for N-Acyl Amino Acid Surfactants

| Synthesis Method | Raw Materials | Advantages | Disadvantages & Research Focus |

| Chemical Synthesis | Fatty acids, amino acids, chemical reagents | High yield, established industrial processes researchgate.net | Harsh conditions, potential for solvent residue and by-products, environmental concerns researchgate.net |

| Enzymatic Synthesis | Fatty acids, amino acids, enzymes (e.g., lipases) | Mild conditions, high specificity, green & pollution-free bbwpublisher.comnih.gov | Lower yields, enzyme cost and stability, process optimization needed bbwpublisher.comresearchgate.net |

| Chemo-enzymatic | Combination of chemical and biological materials | Combines advantages of both methods bbwpublisher.com | Not yet widely promoted, requires further development bbwpublisher.com |

| Fermentation | Carbohydrates, microorganisms | Low production cost, environmentally friendly, uses renewable feedstock bbwpublisher.comnih.gov | Technology not yet mature, requires optimization of microbial strains and processes bbwpublisher.comnih.gov |

Integration into Advanced Functional Materials

The self-assembling properties of N-acyl amino acid surfactants make them ideal building blocks for advanced functional materials. Their ability to form structures like micelles, vesicles, and liquid crystals opens up a wide range of possibilities.

Smart Materials: Research is moving towards creating "smart" materials that respond to external stimuli such as pH, temperature, or light. By carefully selecting the amino acid headgroup and the fatty acid tail, surfactants can be designed to alter their aggregation behavior in response to specific triggers. This could lead to applications in controlled-release systems for agrochemicals or pharmaceuticals, and in the development of novel sensors.

Nanomaterials Synthesis: These surfactants can act as templates or stabilizers in the synthesis of nanoparticles and other nanostructured materials. Their use can help control the size, shape, and surface properties of the resulting nanomaterials, which is critical for applications in catalysis, electronics, and nanomedicine. Future work will likely explore the synthesis of a wider range of inorganic and polymeric nanoparticles using these green templates.

Synergistic Approaches Combining Experimental and Theoretical Research

To accelerate the development and application of N-acyl amino acid surfactants, a combination of experimental work and computational modeling is essential.

Predictive Modeling: Molecular dynamics simulations and other theoretical models can provide deep insights into the relationship between surfactant structure and its functional properties, such as surface tension, critical micelle concentration (CMC), and foaming ability. chalmers.se These models can predict how changes in the acyl chain length or the amino acid headgroup will affect performance, allowing for the in silico design of new surfactants with tailored properties for specific applications. chalmers.se This reduces the need for extensive trial-and-error experimentation.

Integrated Research: A synergistic loop where experimental results are used to refine and validate theoretical models, and where validated models guide new experimental designs, will be a powerful paradigm for future research. This approach can accelerate the discovery of new surfactant structures with enhanced performance and can deepen the fundamental understanding of their self-assembly and interfacial behavior.

Addressing Global Environmental Challenges